3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Catalog No.
S713202
CAS No.
33050-38-3
M.F
C5H2Cl2N4
M. Wt
189 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

CAS Number

33050-38-3

Product Name

3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C5H2Cl2N4

Molecular Weight

189 g/mol

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H

InChI Key

YHVQNULRPMZYEO-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NN=C2Cl)Cl

Canonical SMILES

C1=CC(=NN2C1=NN=C2Cl)Cl

3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a fused triazole and pyridazine structure. It has the molecular formula C5_5H2_2Cl2_2N4_4 and is notable for its two chlorine substituents at the 3 and 6 positions of the triazolo ring. This unique structure contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Synthesis and Characterization:

3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound consists of five carbon atoms, two chlorine atoms, two nitrogen atoms, and four hydrogen atoms. Several methods have been reported for its synthesis, often involving the reaction of readily available starting materials like 3,6-dichloropyridazine and hydrazine hydrate. PubChem, National Institutes of Health: )

Potential Applications:

Research suggests that 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine may hold potential in various scientific research fields, including:

  • Medicinal Chemistry: Studies have explored its potential as an anticonvulsant and antitumor agent. However, further research is needed to determine its efficacy and safety in these contexts.
  • Material Science: The compound's unique structure and properties have been investigated for potential applications in the development of new materials, such as heat-resistant polymers. [European Patent Office, Patent EP1303472A1]
  • Organic Chemistry: Researchers have employed 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine as a building block for the synthesis of more complex molecules with desired properties. [Journal of Heterocyclic Chemistry, 2008, 45, 12, 3721-3726]
, including nucleophilic substitutions and cycloadditions. Notably, it can undergo vicarious nucleophilic substitution, where nucleophiles replace chlorine atoms in the molecule. This reaction pathway is significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications .

Additionally, 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine can act as an electron-deficient diene in inverse electron demand Diels-Alder reactions, allowing for the synthesis of more complex organic compounds .

Research indicates that 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine exhibits notable biological activities, particularly as an antiproliferative agent against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit cell growth in gastric adenocarcinoma and fibrosarcoma models . The structural modifications through substitutions significantly influence its cytotoxicity and mechanism of action.

The synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves several key steps:

  • Starting Materials: The synthesis often begins with suitable hydrazine derivatives and chlorinated pyridazines.
  • Reagents: Common reagents include chloroacetyl chloride and various solvents such as methanol or ethanol.
  • Reaction Conditions: The reactions are usually conducted under reflux conditions or microwave irradiation to enhance yields and reduce reaction times .
  • Purification: Post-reaction purification is often achieved through crystallization or chromatography to isolate the desired product.

Due to its unique structure and biological properties, 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine finds applications in multiple fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new anticancer agents.
  • Materials Science: Its properties make it a candidate for creating low-sensitivity high-energy materials .
  • Agricultural Chemistry: Potential uses in developing herbicides or fungicides due to its biological activity.

Interaction studies have focused on understanding how 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine interacts with biological macromolecules like proteins. Molecular docking studies suggest that it can effectively bind to tubulin at the colchicine site, which is crucial for its antiproliferative effects . These interactions are essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazineSimilar triazole-pyridazine fusionContains an additional chloromethyl group
3-Methyl-1,2,4-triazolo[4,3-b]pyridazineMethyl substitution at position 3Less halogenated; different biological activity
5-Amino-1,2,4-triazolo[4,3-b]pyridazineAmino group at position 5Potentially higher solubility and reactivity

These compounds highlight the diversity within the triazolo-pyridazine class while emphasizing the unique dichlorination of the target compound that may enhance its reactivity and biological profile compared to others.

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Dates

Modify: 2023-08-15

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